molecular formula C6H8ClN5O B15250843 N-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)formamide CAS No. 142179-77-9

N-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)formamide

Cat. No.: B15250843
CAS No.: 142179-77-9
M. Wt: 201.61 g/mol
InChI Key: FHHWZLFMKVUSFO-UHFFFAOYSA-N
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Description

N-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)formamide is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)formamide typically involves the reaction of 4,6-dichloro-1,3,5-triazine with ethylamine, followed by formylation. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction. The process can be summarized as follows:

    Chlorination: 4,6-dichloro-1,3,5-triazine is synthesized through the chlorination of cyanuric chloride.

    Amination: The chlorinated triazine reacts with ethylamine to form 4-chloro-6-(ethylamino)-1,3,5-triazine.

    Formylation: The final step involves the formylation of the amine group using formic acid or formic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)formamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the triazine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or primary amines are commonly used. The reactions are typically carried out in polar solvents such as DMF or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions include substituted triazines, Schiff bases, and various triazine derivatives with altered functional groups.

Scientific Research Applications

N-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)formamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for developing new drugs.

    Industry: It finds applications in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)formamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(methylamino)-1,3,5-triazine
  • 4,6-Dichloro-1,3,5-triazine
  • 4-Chloro-6-(chloromethyl)-1,3,5-triazine

Uniqueness

N-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)formamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in scientific research.

Properties

CAS No.

142179-77-9

Molecular Formula

C6H8ClN5O

Molecular Weight

201.61 g/mol

IUPAC Name

N-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]formamide

InChI

InChI=1S/C6H8ClN5O/c1-2-8-5-10-4(7)11-6(12-5)9-3-13/h3H,2H2,1H3,(H2,8,9,10,11,12,13)

InChI Key

FHHWZLFMKVUSFO-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NC=O

Origin of Product

United States

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